N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate
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Overview
Description
N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate is a stable isotope-labeled compound. It is a derivative of N6-Cyclopropyl-9H-purine-2,6-diamine, which is known for its role as an impurity in Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV .
Preparation Methods
The synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate involves the incorporation of deuterium atoms into the parent compound, N6-Cyclopropyl-9H-purine-2,6-diamine. This process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-Cyclopropyl-9H-purine-2,6-diamine-d4 N-oxide, while reduction could produce a deuterated amine derivative .
Scientific Research Applications
N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate involves its interaction with nucleic acids and enzymes. As a stable isotope-labeled compound, it is primarily used in research to trace and quantify the behavior of its parent compound, N6-Cyclopropyl-9H-purine-2,6-diamine. This helps in understanding the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
N6-Cyclopropyl-9H-purine-2,6-diamine-d4 Methanolate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
N6-Cyclopropyl-9H-purine-2,6-diamine: The non-deuterated parent compound used in the synthesis of the labeled version.
Abacavir Sulfate: A nucleoside reverse transcriptase inhibitor used in HIV treatment.
2-Amino-6-cyclopropylamino-9H-purine: Another derivative with similar chemical properties.
These compounds share structural similarities but differ in their specific applications and properties, with the deuterium-labeled version being particularly valuable for research purposes .
Properties
Molecular Formula |
C9H14N6O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methanol;6-N-(2,2,3,3-tetradeuteriocyclopropyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C8H10N6.CH4O/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4;1-2/h3-4H,1-2H2,(H4,9,10,11,12,13,14);2H,1H3/i1D2,2D2; |
InChI Key |
XFASMNSCVIIJBP-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=NC(=NC3=C2NC=N3)N)[2H].CO |
Canonical SMILES |
CO.C1CC1NC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
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